4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
4-Butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidinone core. Its structure includes:
- A 4-butyl substituent at position 4, contributing to lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
8-butyl-12-[(4-chlorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-4-6-13(19)7-5-12/h4-8,10H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIWNMJBBQNZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound belonging to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives. Its unique heterocyclic structure and various substituents suggest significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.87 g/mol. The compound features a thieno-triazole-pyrimidine core that is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with a similar structure exhibit a wide range of biological activities including:
- Antimicrobial Activity : The triazole nucleus has been associated with significant antibacterial and antifungal properties. For instance, derivatives show activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .
- Anticancer Properties : Studies have highlighted the potential of triazole derivatives in cancer treatment. For example, certain compounds have demonstrated cytotoxic effects against human cancer cell lines with IC50 values indicating potent activity .
- Anticonvulsant Effects : Triazole derivatives have been explored for their anticonvulsant properties. Research suggests that modifications in the triazole structure can enhance efficacy against seizures .
Antimicrobial Activity
A study evaluating various 1,2,4-triazole derivatives found that compounds with thioether groups exhibited moderate to high antimicrobial activities. Specifically, derivatives were effective against both drug-sensitive and drug-resistant strains of bacteria .
| Pathogen | Activity (EC50 μg/mL) |
|---|---|
| Staphylococcus aureus | 10.5 |
| Escherichia coli | 15.0 |
| Candida albicans | 12.0 |
Anticancer Activity
In vitro studies on cancer cell lines such as HCT 116 revealed that some thieno-triazole-pyrimidine derivatives exhibited high anticancer activity. Notably, one compound showed an IC50 value of 4.363 μM compared to doxorubicin .
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| 4-butyl derivative | 4.363 | Doxorubicin | 5.0 |
| Other derivative | 8.500 | Cisplatin | 10.0 |
Anticonvulsant Activity
Research on triazole derivatives indicated that modifications could lead to compounds with strong binding affinity to sodium channels and GABA receptors. These interactions are critical for the anticonvulsant effects observed in animal models .
Case Studies
- Study on Antimicrobial Efficacy : A study published in PMC demonstrated that a series of triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the thioether moiety was crucial for enhancing the antimicrobial potency.
- Anticancer Evaluation : Another research effort focused on the synthesis of thieno-triazole-pyrimidine compounds and their evaluation against various cancer cell lines showed promising results in inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
The biological and physicochemical properties of triazolo-pyrimidinones are highly sensitive to substituents. Key analogs and their differences are summarized below:
Key Observations :
- Chlorine Position : The para-Cl in the target compound likely improves electronic interactions with target proteins compared to ortho-Cl analogs .
- Alkyl Chain Length : Butyl groups (vs. ethyl or isobutyl) balance lipophilicity and solubility, critical for blood-brain barrier penetration in anticonvulsant applications .
Fused Ring Systems and Regiochemistry
The thieno[2,3-e] fusion in the target compound differs from analogs like thieno[3,2-e] or pyrido[3',2':4,5]thieno[2,3-e] systems :
- Thieno[3,2-e] vs. Thieno[2,3-e]: Regiochemical differences alter ring planarity and electronic distribution, affecting binding to enzymes like GABAA receptors .
- Pyrido-Fused Analogs: Pyrido[3',2':4,5]thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives exhibit modified solubility and antimicrobial activity due to the pyridine ring .
Pharmacological Activities
- Anticonvulsant Activity: 5-Alkoxythieno[2,3-e]triazolo[4,3-c]pyrimidines showed ED50 values of 15–30 mg/kg in rodent models, with electron-withdrawing groups (e.g., Cl) enhancing potency .
- Antimicrobial Activity: Tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidines with methylphenyl substituents demonstrated MIC values of 2–8 µg/mL against S. aureus .
- Dimroth Rearrangement : Angular isomers (e.g., [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one) exhibit distinct bioactivity compared to linear isomers, highlighting the importance of regiochemistry .
Physicochemical Properties
- Molecular Weight : ~384.5 g/mol (optimal for oral bioavailability).
- Lipophilicity : LogP ~3.5 (estimated), influenced by the butyl and chlorobenzyl groups.
- Solubility: Limited aqueous solubility due to aromatic and alkyl substituents; formulation enhancements may be required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
